molecular formula C17H13FN2O2 B422339 N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide CAS No. 428487-58-5

N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Cat. No. B422339
M. Wt: 296.29g/mol
InChI Key: IHPRFXABLADVBE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as FLICA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. FLICA is a small molecule that belongs to the indole family of compounds and has a unique chemical structure that makes it a promising candidate for further research.

Mechanism Of Action

N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide exerts its biological effects by inhibiting the activity of caspases, which are involved in the apoptotic pathway. N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide binds to the active site of caspases, preventing their activation and subsequent cleavage of downstream targets. This mechanism of action makes N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide a potential candidate for the development of novel anticancer drugs.

Biochemical And Physiological Effects

N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to exhibit potent inhibitory activity against various enzymes, including caspases, which are involved in the programmed cell death pathway. N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has also been investigated for its anticancer properties and has shown promising results in preclinical studies. In addition, N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to exhibit anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is its potent inhibitory activity against caspases, which makes it a promising candidate for the development of novel anticancer drugs. However, the synthesis of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a challenging process that requires specialized equipment and expertise, which may limit its widespread use in laboratory experiments.

Future Directions

There are several future directions for the research and development of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. One potential application is in the development of novel anticancer drugs that target the apoptotic pathway. N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide may also have potential applications in the treatment of inflammatory diseases and other conditions that involve programmed cell death. Further research is needed to explore the full potential of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide and to optimize its synthesis and efficacy.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 3-formylindole, which is then reacted with N-(4-fluorophenyl)acetamide to yield the final product. The synthesis of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a challenging process, and various modifications have been made to improve its efficiency and yield.

Scientific Research Applications

N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including caspases, which are involved in the programmed cell death pathway. N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has also been investigated for its anticancer properties and has shown promising results in preclinical studies.

properties

IUPAC Name

N-(4-fluorophenyl)-2-(3-formylindol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-13-5-7-14(8-6-13)19-17(22)10-20-9-12(11-21)15-3-1-2-4-16(15)20/h1-9,11H,10H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPRFXABLADVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

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